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molecular formula C8H10N2O2 B7942318 2-amino-N-methoxybenzamide CAS No. 40928-15-2

2-amino-N-methoxybenzamide

Cat. No. B7942318
M. Wt: 166.18 g/mol
InChI Key: VEBOWXZBIOQECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09446034B2

Procedure details

To a mixture of isatoic anhydride (40 g, 245.39 mmol, 1 eq) and o-methyl hyroxylamine hydrochloride (30.55 g, 368.09 mmole, 1.5 eq) in EtOH:H2O (9:1) (1000 mL) was added triethylamine (51.2 mL, 368.09 mmole, 1.5 eq) and resulting mixture was reflux for 4 h. After completion of reaction solvent was removed under reduced pressure and residue was diluted with water (500 mL), extracted with ethyl acetate (3×250 mL). Combined organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure. Solid compound so obtained was purified by washing with diethyl ether and hexane to give the title compound as brown solid (20 g, 49%). 1H-NMR (400 MHz, DMSO-d6): δ 3.67 (s, 3H), 6.20-6.40 (brs, 2H), 6.44-6.53 (m, 1H), 6.70 (d, 1H, J=7.76 Hz), 7.10-7.19 (m, 1H), 7.30 (d, 1H, J=7.6 Hz), 11.40 (s, 1H). LC-MS [M+H]+=167.2.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
o-methyl hyroxylamine hydrochloride
Quantity
30.55 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
51.2 mL
Type
reactant
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.C([N:15](CC)CC)C.C[CH2:21][OH:22].O>>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:15][O:22][CH3:21])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
o-methyl hyroxylamine hydrochloride
Quantity
30.55 g
Type
reactant
Smiles
Name
EtOH H2O
Quantity
1000 mL
Type
reactant
Smiles
CCO.O
Step Two
Name
Quantity
51.2 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting mixture
TEMPERATURE
Type
TEMPERATURE
Details
was reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure and residue
ADDITION
Type
ADDITION
Details
was diluted with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Solid compound so obtained
CUSTOM
Type
CUSTOM
Details
was purified
WASH
Type
WASH
Details
by washing with diethyl ether and hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NOC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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